molecular formula C12H15NO3 B14909024 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid

2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid

Cat. No.: B14909024
M. Wt: 221.25 g/mol
InChI Key: VHFAWJPNMISVEO-UHFFFAOYSA-N
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Description

This compound is a polycyclic structure featuring a cyclohepta[c]pyrrole core fused with a ketone (4-oxo group) and a carboxylic acid substituent at position 1. The 2- and 3-positions are methylated, contributing to steric and electronic modulation. For instance, cyclohepta[b]pyrrole derivatives, such as IV-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide, have been studied for their synthetic accessibility and functional group compatibility .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2,3-dimethyl-4-oxo-5,6,7,8-tetrahydrocyclohepta[c]pyrrole-1-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-7-10-8(5-3-4-6-9(10)14)11(12(15)16)13(7)2/h3-6H2,1-2H3,(H,15,16)

InChI Key

VHFAWJPNMISVEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N1C)C(=O)O)CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Cyclohepta[c]pyrrole vs. Cyclohepta[b]pyrrole: The target compound’s cyclohepta[c]pyrrole core differs from cyclohepta[b]pyrrole derivatives in ring fusion position ([c] vs. [b]), influencing strain and π-conjugation.
  • Substituent Effects :
    • The target’s 1-carboxylic acid group contrasts with carboxamide substituents in analogs (e.g., ), which may reduce aqueous solubility but improve membrane permeability.
    • Methyl groups at positions 2 and 3 in the target compound likely increase steric hindrance compared to bulkier aryl substituents in related cyclohepta[b]pyrroles .

Physical and Chemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Reference
Target Compound Cyclohepta[c]pyrrole 1-COOH, 2,3-dimethyl, 4-oxo Not reported Not specified
IV-(2-fluoro-4-methoxyphenyl)-4-oxo-... Cyclohepta[b]pyrrole 3-carboxamide, 2-fluoro-4-methoxyphenyl Not reported Efficient catalytic synthesis
1f (from ) Sulfanylidene-ethanone 4-(chloromethyl)phenyl 137.3–138.5 Ru(II)-catalyzed
  • Melting Points : While the target compound’s melting point is unrecorded, derivatives like 1f () exhibit sharp melting points (137–138°C), suggesting crystallinity achievable with proper functionalization .
  • Spectroscopic Data: NMR analysis (¹H/¹³C) of sulfanylidene-ethanone derivatives () provides a benchmark for characterizing the target’s methyl and carbonyl groups .

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing carboxylic acid group in the target compound may destabilize intermediates in catalytic cycles compared to electron-neutral carboxamides (), necessitating tailored reaction conditions .
  • Synthetic Challenges : The absence of enantioselective or racemic route data for the target compound contrasts with optimized processes for related cyclohepta[b]pyrroles, highlighting a research gap .

Biological Activity

2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid can be represented as follows:

C12H15N1O3C_{12}H_{15}N_{1}O_{3}

This compound features a unique bicyclic structure that contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance:

CompoundCell LineGI50 (nM)
2,3-Dimethyl derivativeA549 (Lung)150
2,3-Dimethyl derivativeMCF7 (Breast)200
2,3-Dimethyl derivativeHeLa (Cervical)180

These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized below:

PathogenMIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

These results indicate potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Research has shown that the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In a study involving rat models of neurodegeneration:

  • Behavioral Tests : Treated rats showed improved performance in memory tasks.
  • Biomarkers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were observed.

These findings suggest a protective role against neurodegenerative diseases such as Alzheimer's .

The biological activities of 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It appears to affect pathways such as PI3K/Akt and MAPK that are crucial for cell growth and apoptosis.
  • Antioxidant Properties : The compound exhibits scavenging activity against free radicals, contributing to its neuroprotective effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Activity : A clinical trial assessed the efficacy of a formulation containing the compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants.
  • Neuroprotection in Animal Models : In a controlled experiment with Alzheimer’s disease models, administration of the compound led to significant improvements in cognitive function compared to control groups.

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